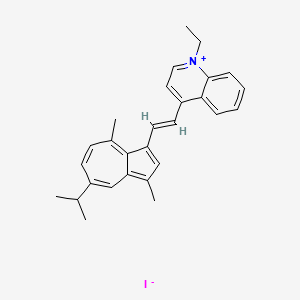
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide is a chemical compound known for its unique structure and properties This compound is part of the quinolinium family, which is characterized by a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide typically involves multiple steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the reaction of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Azulenyl Group: The azulenyl group is introduced via a Friedel-Crafts alkylation reaction, where the azulenyl moiety is alkylated with the quinolinium core.
Vinyl Linkage Formation: The vinyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with the quinolinium core to introduce the vinyl group.
Final Iodide Addition: The final step involves the addition of iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen or the vinyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar solvents under mild conditions.
Major Products
Oxidation: Quinolinium oxides.
Reduction: Reduced quinolinium derivatives.
Substitution: Substituted quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cellular membranes, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)pyridinium iodide: Similar structure but with a pyridinium core.
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)isoquinolinium iodide: Similar structure but with an isoquinolinium core.
Uniqueness
1-Ethyl-4-(2-(5-isopropyl-3,8-dimethylazulen-1-yl)vinyl)quinolinium iodide is unique due to its specific combination of the quinolinium core, azulenyl group, and vinyl linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
94232-65-2 |
|---|---|
Molekularformel |
C28H30IN |
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
4-[(E)-2-(3,8-dimethyl-5-propan-2-ylazulen-1-yl)ethenyl]-1-ethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C28H30N.HI/c1-6-29-16-15-22(25-9-7-8-10-27(25)29)13-14-24-17-21(5)26-18-23(19(2)3)12-11-20(4)28(24)26;/h7-19H,6H2,1-5H3;1H/q+1;/p-1/b14-13+; |
InChI-Schlüssel |
CGYUGPJPXYVQAN-IERUDJENSA-M |
Isomerische SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
Kanonische SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




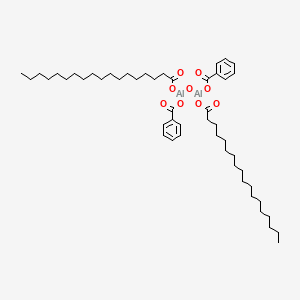
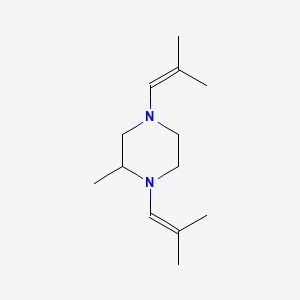
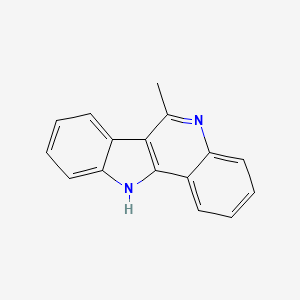
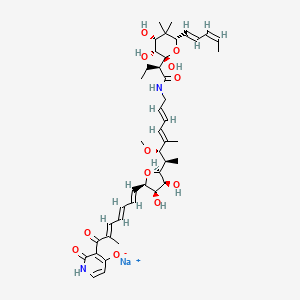
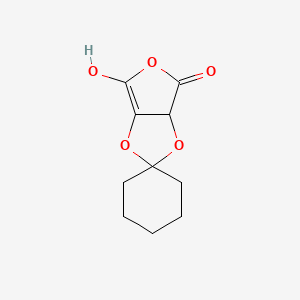
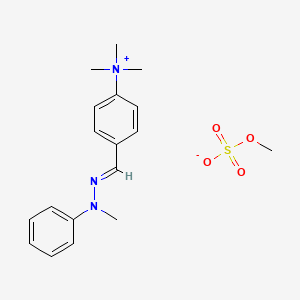
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)





